molecular formula C20H23Cl3N4O2 B12758884 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 120944-25-4

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride

Cat. No.: B12758884
CAS No.: 120944-25-4
M. Wt: 457.8 g/mol
InChI Key: MPVNEXQSHGYPQG-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolone ring, a chlorophenyl group, and a pyridinyl-piperazinyl moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl-Piperazinyl Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: This includes the use of catalysts, temperature control, and solvent selection to maximize yield and purity.

    Scale-Up Processes: Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl-2-pyridyl ketone: Shares the chlorophenyl and pyridyl groups but lacks the oxazolone ring and piperazinyl moiety.

    2-(4-Chlorobenzoyl)pyridine: Similar structure but different functional groups.

Uniqueness

The uniqueness of 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, dihydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

120944-25-4

Molecular Formula

C20H23Cl3N4O2

Molecular Weight

457.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride

InChI

InChI=1S/C20H21ClN4O2.2ClH/c21-16-6-4-15(5-7-16)19-17(27-20(26)23-19)8-10-24-11-13-25(14-12-24)18-3-1-2-9-22-18;;/h1-7,9H,8,10-14H2,(H,23,26);2*1H

InChI Key

MPVNEXQSHGYPQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.Cl.Cl

Origin of Product

United States

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